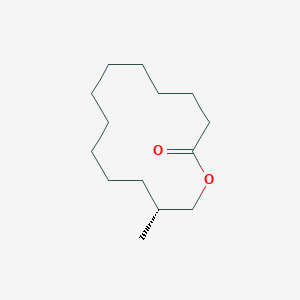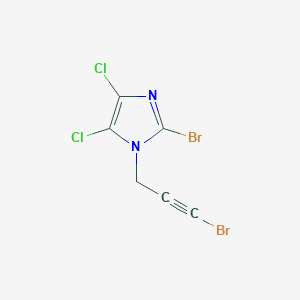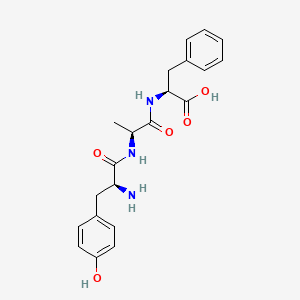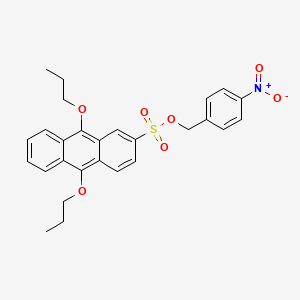
Oxacyclotetradecan-2-one, 13-methyl-, (13R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Oxacyclotetradecan-2-one, 13-methyl-, (13R)- typically involves the cyclization of linear precursors. One common method is the supercritical carbon dioxide extraction of Angelica archangelica L. root oil, which contains the desired macrocyclic lactone . The reaction conditions for this synthesis include the use of supercritical carbon dioxide as a solvent, which facilitates the extraction and cyclization processes . Industrial production methods may involve similar extraction techniques, optimized for large-scale production.
Analyse Des Réactions Chimiques
Oxacyclotetradecan-2-one, 13-methyl-, (13R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring, modifying its reactivity and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Oxacyclotetradecan-2-one, 13-methyl-, (13R)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactone synthesis and reactivity.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mécanisme D'action
The mechanism of action of Oxacyclotetradecan-2-one, 13-methyl-, (13R)- involves its interaction with specific molecular targets and pathways. As a macrocyclic lactone, it can form stable complexes with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Oxacyclotetradecan-2-one, 13-methyl-, (13R)- can be compared with other similar macrocyclic lactones, such as:
14-Methylpentadecano-15-lactone (Muscolide): Another macrocyclic lactone with a similar structure but different ring size and methyl group position.
Oxacyclotetradecane-2,11-dione, 13-methyl-: A related compound with additional carbonyl groups, affecting its reactivity and applications.
Propriétés
Numéro CAS |
160496-16-2 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
(13R)-13-methyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C14H26O2/c1-13-10-8-6-4-2-3-5-7-9-11-14(15)16-12-13/h13H,2-12H2,1H3/t13-/m1/s1 |
Clé InChI |
NFNWPPOMMYDNFQ-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@H]1CCCCCCCCCCC(=O)OC1 |
SMILES canonique |
CC1CCCCCCCCCCC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)










![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)
